molecular formula C18H30N6 B2836961 N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-45-1

N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2836961
CAS No.: 899978-45-1
M. Wt: 330.48
InChI Key: FBAUJIRQOVBMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine ( 899978-45-1) is a high-purity chemical compound supplied for research and development purposes. This specialized molecule features a triazolopyrimidine core, a scaffold known for its versatility in medicinal chemistry and recognized for its structural similarities to purines, which allows it to act as a potential bio-isostere in drug design . The compound's molecular formula is C18H30N6, and it has a molecular weight of 330.47 g/mol . Its structure includes a cyclododecyl substituent, contributing to significant hydrophobicity, as indicated by a computed XLogP3 value of 5.4 . This reagent is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research needs . The triazolopyrimidine scaffold is investigated in various research areas, including infectious diseases; related analogs have been studied as potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a promising target for antimalarial drug development . Researchers also utilize this family of compounds in other fields such as material science . This product is intended for research purposes only and is not designed for human therapeutic or diagnostic use. Researchers can order this compound with the confidence that it will be handled and shipped according to high-quality standards.

Properties

IUPAC Name

N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6/c1-2-24-18-16(22-23-24)17(19-14-20-18)21-15-12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,2-13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAUJIRQOVBMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3CCCCCCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclododecylamine derivative with an ethyl-substituted triazolopyrimidine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required quality standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways and exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of triazolopyrimidines are highly dependent on substituents at the C3, C5, and N7 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name C3 Substituent N7 Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Ethyl Cyclododecyl ~428.6* N/A N/A
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine (3) Benzyl Cyclopropyl 369.47 78 Not reported
3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine (5) Benzyl Furan-2-ylmethyl 381.40 81 138.5–138.7
Vipadenant (adenosine antagonist) Ethyl (4-Amino-3-methylphenyl)methyl 349.40 N/A N/A
N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(ethylthio)-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine (7d) Ethyl Difluorophenyl-cyclopropyl 362.38 N/A N/A

*Calculated based on molecular formula (CₙHₘNₖ).

Key Observations:
  • Cyclododecyl vs. Smaller Substituents: The cyclododecyl group in the target compound introduces significant steric bulk compared to cyclopropyl (compound 3) or furan-2-ylmethyl (compound 5).
  • Ethyl vs. Benzyl at C3 : Ethyl substituents (as in the target compound and 7d) likely reduce π-π stacking interactions compared to benzyl groups, which could modulate receptor binding selectivity .
  • Biological Activity: Vipadenant (compound with a benzyl-aminomethylphenyl group) demonstrates potent adenosine receptor antagonism, suggesting that N7-substituents critically influence target engagement .

Biological Activity

N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Chemical Formula : C10_{10}H15_{15}N7_7
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 1105191-03-4

The compound is part of a broader class of triazole derivatives which have been studied for their potential as inhibitors of various biological targets, including enzymes and receptors involved in cancer progression. The triazole ring system is known for its ability to interact with biological macromolecules, potentially leading to significant pharmacological effects.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HepG210.68
MCF-78.27
PC-39.50
HCT-11611.00
HeLa10.00

These values indicate that the compound has a promising cytotoxic effect against various cancer types, suggesting its potential as a lead compound for further drug development.

Mechanistic Studies

Mechanistic investigations have shown that this compound can induce apoptosis in cancer cells. Specifically, it has been observed to cause cell cycle arrest at the G2/M phase, leading to increased rates of apoptosis in MCF-7 cells. Apoptotic markers were significantly elevated in treated cells compared to controls, suggesting an effective mechanism for tumor suppression.

Case Studies and Comparative Analysis

A comparative analysis with other known triazole derivatives highlights the unique position of this compound:

Compound IC50_{50} (µM) Target
N-cyclododecyl derivative8.27MCF-7
Gefitinib1.74EGFR
Other triazole derivatives4.17 - 8.87Various cancer types

This table illustrates that while N-cyclododecyl derivatives show promising activity against specific cancer cell lines, they may require further optimization to match the efficacy of established drugs like Gefitinib.

Q & A

Q. Advanced Mechanism Studies

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to target enzymes (e.g., kinases or phosphodiesterases). For example, SPR revealed IC50_{50} values <1 µM for PDE inhibitors in related triazolopyrimidines .
  • Mutagenesis Studies : Identify critical binding residues by substituting amino acids in enzyme active sites (e.g., Ala-scanning in kinase domains) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions over 100-ns trajectories to predict stability and binding modes .

How should researchers address contradictions in bioactivity data across studies of triazolopyrimidine analogs?

Advanced Data Reconciliation
Contradictions often arise from structural or experimental variability:

  • Substituent Effects : Compare analogs with varying substituents (e.g., cyclododecyl vs. benzyl groups). A 2023 study showed cyclododecyl enhances lipophilicity (logP >3) but reduces aqueous solubility, affecting cell-based assay outcomes .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use internal controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Validation : Cross-verify results using SPR, ITC (isothermal titration calorimetry), and cellular thermal shift assays (CETSA) .

What computational strategies enable efficient design of triazolopyrimidine derivatives with tailored properties?

Q. Advanced Computational Design

  • Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict cyclization energetics and transition states .
  • Machine Learning (ML) : Train models on existing bioactivity datasets (e.g., ChEMBL) to predict IC50_{50} values for novel analogs. A 2024 study achieved R2^2 >0.85 using random forest models .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies to prioritize substituents (e.g., cyclododecyl vs. smaller alkyl groups) for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.